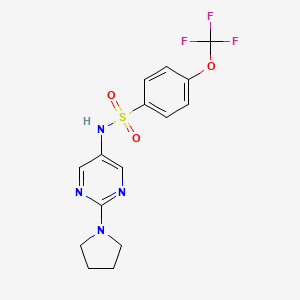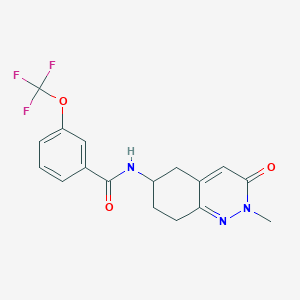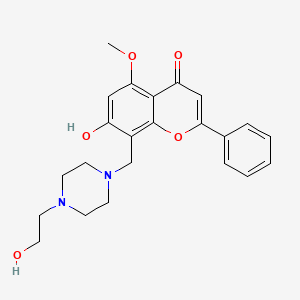
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine, also known as EPPA, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the pyrazole family and has been found to exhibit a range of interesting biological activities. In
作用機序
The mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is not fully understood. However, it has been proposed that 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine can inhibit the activity of certain enzymes involved in cell growth and proliferation. 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has also been found to induce apoptosis in cancer cells. In addition, 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains.
実験室実験の利点と制限
One advantage of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is its potential as an anticancer agent. 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been investigated for its potential as an anti-inflammatory and analgesic agent. However, one limitation of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is its limited solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine. One area of interest is the development of more efficient and scalable synthesis methods for 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine. In addition, further studies are needed to fully understand the mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine. Future research may also focus on the development of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine derivatives with improved solubility and pharmacokinetic properties. Finally, more studies are needed to explore the potential of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine as an antimicrobial agent.
合成法
The synthesis of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves the reaction of 1-ethyl-3-nitro-1H-pyrazole with hydrazine hydrate and then with ethyl chloroformate. The resulting compound is then treated with ammonia to yield 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine. This method has been reported to yield high purity and good yields of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine.
科学的研究の応用
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been extensively studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has also been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains.
特性
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-13-7(6-8(10)12-13)9(15)14-5-3-4-11-14/h3-6H,2H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUXIWSWSNKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)


![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)
![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)
![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)





![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)